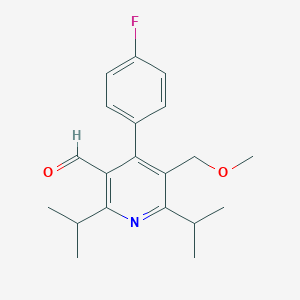

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde

Description

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde (CAS 169196-11-6) is a pyridine-based compound with a molecular formula of C₂₀H₂₄FNO₂ and a molecular weight of 329.41 g/mol . It features a pyridine core substituted with 4-fluorophenyl, diisopropyl, methoxymethyl, and carboxaldehyde groups. This compound is utilized in organic synthesis, particularly as a precursor or intermediate in pharmaceutical and materials chemistry . It is soluble in chloroform and dichloromethane and is typically stored at -20°C to maintain stability .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-10,12-13H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCMJHNXFPSODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436341 | |

| Record name | 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169196-11-6 | |

| Record name | 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

Substitution Reactions: The isopropyl, fluorophenyl, and methoxymethyl groups are introduced through substitution reactions using specific reagents and catalysts.

Aldehyde Formation: The carboxaldehyde group is introduced through oxidation reactions using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, PCC, DMP.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation: 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxylic acid.

Reduction: 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-methanol.

Applications De Recherche Scientifique

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

- Core Structure: Unlike thiazole derivatives (e.g., compounds 4 and 5 in ), which exhibit triclinic symmetry and isostructural packing , the target compound has a pyridine backbone. The pyridine ring’s planarity is influenced by steric hindrance from the 4-fluorophenyl group, a phenomenon observed in fluorophenyl-substituted metalloporphyrins .

- Substituent Variations: Methyl 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine-3-carboxylate (CAS 887407-03-6): Contains a hydroxymethyl group and a carboxylate ester instead of the carboxaldehyde, increasing molecular weight to 377.45 g/mol . 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine hydrochloride: Substitutes chloromethyl for methoxymethyl, introducing reactivity toward nucleophilic substitution .

Physicochemical Properties

Research Findings

- Structural confirmation for similar compounds relies on single-crystal X-ray diffraction .

- Steric Effects: The 4-fluorophenyl group induces nonplanar geometries in porphyrins and pyridine derivatives due to steric repulsion with adjacent substituents . This effect likely applies to the target compound, impacting its reactivity and solid-state packing.

- Commercial Viability : Unlike the methyl ester analog (TRC-M302350-5MG), which remains available, the target compound is discontinued, highlighting challenges in sourcing for research .

Activité Biologique

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde is a synthetic compound with potential applications in pharmacology and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridine ring with multiple substituents, including isopropyl and fluorophenyl groups, as well as methoxy and carboxaldehyde functionalities. Its molecular formula is .

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study on related pyridine derivatives highlighted their effectiveness against various bacterial strains, suggesting that the unique substituents enhance their interaction with microbial targets .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme overactivity. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction. This inhibition can lead to reduced pathological effects in conditions such as cancer or inflammatory diseases.

3. Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Receptor Binding: The compound may interact with specific receptors involved in cellular signaling pathways, modulating their activity.

- Enzyme Interaction: It can inhibit enzymes critical for cellular metabolism, leading to altered cell function and growth.

- Oxidative Stress Induction: The presence of fluorine and methoxy groups may enhance the compound's ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of pyridine compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed promising antibacterial activity, particularly against resistant strains .

Study 2: Cancer Cell Line Testing

A systematic evaluation of the cytotoxic effects on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study concluded that the mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Similar Compound A | Moderate | Low | No |

| Similar Compound B | High | High | Yes |

Q & A

Q. Mitigation Strategies :

- Employ microwave-assisted synthesis to overcome kinetic barriers.

- Use kinetic vs. thermodynamic control during alkylation to favor desired regioisomers .

Advanced: What mechanistic insights explain the electronic effects of the 4-fluorophenyl group on the pyridine ring?

The electron-withdrawing fluorine:

- Reduces Electron Density : At the pyridine nitrogen, lowering basicity (pKa ~3–4 vs. ~5 for unsubstituted pyridines).

- Directs Electrophilic Substitution : Fluorine’s meta-directing effect influences reactivity at positions 2 and 6.

- Enhances Aldehyde Reactivity : Stabilizes the transition state during nucleophilic additions via inductive effects .

Q. Experimental Validation :

- Compare Hammett σ values for fluorophenyl vs. other substituents.

- Use DFT calculations to map electrostatic potential surfaces .

Advanced: How can competing side reactions during methoxymethylation be minimized?

Common side reactions include over-alkylation or hydrolysis of the methoxymethyl group.

Optimization Steps :

- Protection-Deprotection : Use TMSCl as a transient protecting group for the pyridine nitrogen.

- Solvent Control : Anhydrous conditions (e.g., THF with molecular sieves) prevent hydrolysis .

- Stoichiometry : Limit alkylating agent to 1.1 equivalents to avoid di-adduct formation.

Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR for OCH₃ signal .

Advanced: What crystallographic challenges arise from the compound’s steric bulk, and how are they addressed?

- Packing Disruptions : Diisopropyl groups create voids, leading to low-symmetry crystals.

- Data Collection : Use synchrotron radiation for weak diffraction patterns.

- Refinement : Apply restraints for disordered isopropyl groups in software like SHELXL .

Case Study : Similar pyridine derivatives show triclinic P1 symmetry with Z’ > 1 due to steric demands .

Advanced: How do computational models predict the compound’s tautomeric behavior in solution?

- Tautomer Analysis : The aldehyde can exist in equilibrium with its enol form, influenced by solvent polarity.

- Methods :

- DFT (B3LYP/6-311+G(d,p)) to calculate tautomer energy differences.

- Compare -NMR chemical shifts (e.g., enol proton at δ ~12–14 ppm) with computed values .

Validation : Solvent-dependent NMR studies in DMSO-d₆ vs. CDCl₃ to probe equilibrium shifts.

Basic: What safety protocols are critical when handling this compound’s aldehyde group?

- Reactivity : Aldehydes are prone to oxidation; store under inert gas (N₂/Ar).

- Toxicity : Use fume hoods for volatile intermediates.

- Stabilization : Add radical inhibitors (e.g., BHT) during long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.